4-Hydroxyindolin-2-one

Description

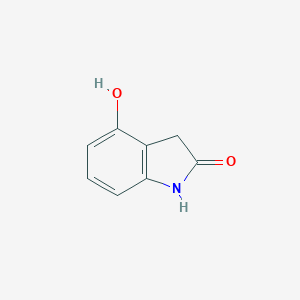

Structure

3D Structure

Propriétés

IUPAC Name |

4-hydroxy-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-7-3-1-2-6-5(7)4-8(11)9-6/h1-3,10H,4H2,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJQLPXJRKHATE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2O)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343613 |

Source

|

| Record name | 4-Hydroxyindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13402-55-6 |

Source

|

| Record name | 1,3-Dihydro-4-hydroxy-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13402-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 4-Hydroxyindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyindolin-2-one, also known as 4-hydroxyoxindole, is a heterocyclic organic compound with the chemical formula C₈H₇NO₂ and a molecular weight of 149.15 g/mol .[1][2] It belongs to the indolinone class of molecules, which are characterized by a fused bicyclic structure comprising a benzene ring and a pyrrolidinone ring. The indolinone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active natural products and synthetic compounds.[3] While extensive research has focused on substituted indolin-2-one derivatives for their therapeutic potential, this guide provides a comprehensive overview of the fundamental physicochemical and biological properties of the core compound, this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in research and development. While specific experimental data for the unsubstituted compound is limited in readily available literature, some properties can be inferred from closely related analogs and supplier information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₇NO₂ | [1][2] |

| Molecular Weight | 149.15 g/mol | [1][2] |

| Melting Point | 267 °C | [4] (from a single supplier, requires further confirmation) |

| Appearance | Off-White Crystalline Solid | Inferred from related compounds[] |

| Solubility | Slightly soluble in DMSO and methanol. | Based on data for the related compound 4-hydroxyindole[] |

| Density | 1.362 g/cm³ | [6] |

Note on Solubility: The solubility of this compound in common laboratory solvents such as water, ethanol, and dimethyl sulfoxide (DMSO) has not been quantitatively reported in peer-reviewed literature. Based on the structure, which contains both a polar hydroxyl group and a lactam ring, as well as a nonpolar benzene ring, it is expected to have limited solubility in water and better solubility in polar organic solvents like DMSO and methanol.

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound. Although dedicated spectra for the unsubstituted compound are not widely published, the expected spectral features can be predicted based on its chemical structure and comparison with closely related derivatives.

Table 2: Predicted Spectral Data for this compound

| Technique | Predicted Chemical Shifts (δ) / m/z |

| ¹H NMR | Aromatic protons (3H): ~6.5-7.2 ppmMethylene protons (-CH₂-) (2H): ~3.5 ppmAmide proton (-NH-) (1H): ~8.0-10.0 ppm (broad)Hydroxyl proton (-OH) (1H): ~9.0-11.0 ppm (broad) |

| ¹³C NMR | Carbonyl carbon (C=O): ~175-180 ppmAromatic carbons (6C): ~110-150 ppmMethylene carbon (-CH₂-): ~35-40 ppm |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 149Key Fragments: Loss of CO (m/z 121), retro-Diels-Alder fragments. |

Synthesis and Characterization

Experimental Protocol: Synthesis of 4-Hydroxyindole (Precursor)

A potential precursor to this compound is 4-hydroxyindole. A patented method describes its synthesis from 1,3-cyclohexanedione and 2-aminoethanol.[7]

Step 1: Synthesis of the Enamine Intermediate

-

To a 1L reaction flask, add 112 g of 1,3-cyclohexanedione, 90 g of 2-aminoethanol, 500 mL of toluene, and 1 g of p-toluenesulfonic acid.[7]

-

Heat the mixture to reflux for 2 hours, using a Dean-Stark apparatus to remove the water generated during the reaction.[7]

-

After the reaction is complete, stop heating and allow the mixture to cool. A yellow solid, the enamine intermediate, will precipitate.[7]

-

Filter the solid and dry to obtain the enamine compound.[7]

Step 2: Conversion to 4-Hydroxyindole

-

The enamine compound is then converted to 4-hydroxyindole in the presence of a supported or framework metal catalyst with dehydrogenation activity (e.g., Ni).[7]

Note: The patent does not provide a detailed experimental procedure for this second step.

Logical Workflow for Synthesis of this compound

The following diagram illustrates a logical, though not experimentally verified, pathway to synthesize this compound from 4-hydroxyindole. This would typically involve an oxidation step.

Caption: Plausible synthetic pathway for this compound.

Biological Activity and Signaling Pathways

The indolin-2-one scaffold is a cornerstone in the development of various therapeutic agents, particularly in oncology. Numerous derivatives have been shown to exhibit potent biological activities by modulating key cellular signaling pathways.

General Biological Activities of the Oxindole Scaffold

Derivatives of the oxindole core structure have been reported to possess a wide range of pharmacological properties, including:

-

Anticancer Activity: Many oxindole derivatives exhibit potent anti-proliferative effects against various cancer cell lines.[8]

-

Anti-inflammatory Activity: The scaffold is present in compounds that show significant anti-inflammatory properties.[9]

-

Antitubercular Activity: Certain oxindole derivatives have demonstrated promising activity against Mycobacterium tuberculosis.[]

-

Neuroprotective Effects: The oxindole structure is being explored for the development of agents to treat neurodegenerative diseases like Alzheimer's.[7]

Potential Involvement in Signaling Pathways

While specific studies on the direct effects of unsubstituted this compound on cell signaling are lacking, research on related indole and oxindole compounds suggests potential interactions with several key pathways that regulate cell proliferation, survival, and inflammation. These include:

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth and survival. Indole compounds have been shown to inhibit this pathway in cancer cells, leading to apoptosis.

-

NF-κB Pathway: A critical regulator of the inflammatory response. The inhibition of this pathway is a common mechanism for the anti-inflammatory effects of many compounds.

-

MAPK Pathway: This pathway is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation and differentiation.

The following diagram illustrates the general principle of how a small molecule inhibitor, such as a hypothetical this compound derivative, might interact with a signaling pathway.

Caption: General inhibition of a signaling pathway by a small molecule.

Conclusion

This compound represents a fundamental scaffold in medicinal chemistry with significant potential for the development of novel therapeutic agents. While a substantial body of research exists for its substituted derivatives, this guide has compiled the available core data for the unsubstituted parent compound. Further experimental investigation is warranted to fully elucidate its physicochemical properties, confirm its spectral characteristics, optimize its synthesis, and, most importantly, to explore its specific biological activities and interactions with cellular signaling pathways. Such foundational knowledge will be invaluable for the rational design and development of new drugs based on this privileged structural motif.

References

- 1. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Hydroxy-N-methylcarbostyril | C10H9NO2 | CID 54686436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel oxindole analogs as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel oxindole derivatives for imaging neurofibrillary tangles in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Characterization of 4-Hydroxyoxindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-hydroxyoxindole, a heterocyclic compound of significant interest in medicinal chemistry. Due to its structural similarity to biologically active natural products, the oxindole scaffold is a privileged structure in drug discovery. This document outlines a plausible synthetic route, detailed experimental protocols, and a thorough guide to the characterization of the target molecule.

Introduction

The oxindole core is a fundamental structural motif found in numerous natural alkaloids and synthetic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] The functionalization of the oxindole ring at various positions is a key strategy in medicinal chemistry to modulate pharmacological activity. Specifically, hydroxylation of the benzene ring, as in 4-hydroxyoxindole, can significantly influence the molecule's polarity, solubility, and potential for hydrogen bonding, thereby affecting its interaction with biological targets.

While the synthesis of 3-hydroxyoxindoles is well-documented, often starting from isatins,[3][4] the synthesis of the 4-hydroxy isomer is less commonly reported. This guide proposes a robust synthetic strategy and provides the expected characterization data to facilitate research and development involving this promising scaffold.

Synthesis of 4-Hydroxyoxindole

A highly plausible and effective strategy for the synthesis of 4-hydroxyoxindole involves the direct oxidation of the C2-position of the corresponding indole precursor, 4-hydroxyindole. This transformation can be achieved using various oxidizing agents, with enzymatic and peroxide-based methods offering mild and selective conditions.[5][6]

A general scheme for this synthesis is presented below:

Caption: Proposed synthesis of 4-hydroxyoxindole via oxidation of 4-hydroxyindole.

Key Synthetic Methods

Several methods can be employed for the oxidation of indoles to oxindoles. The selection of the method depends on the desired scale, selectivity, and available reagents.

| Method | Oxidizing Agent(s) | Typical Conditions | Advantages | Disadvantages |

| Enzymatic Oxidation | H₂O₂ / Chloroperoxidase | pH 4.0-6.0, Aqueous buffer | High selectivity, Mild conditions, Environmentally benign | Enzyme cost and stability may be a concern for large scale |

| Peroxy Acid Oxidation | m-CPBA | CH₂Cl₂, 0 °C to rt | Readily available reagent, Good yields | Potential for over-oxidation or side reactions |

| Halogenation/Hydrolysis | N-Bromosuccinimide (NBS) followed by hydrolysis | Dioxane/H₂O or DMSO | Effective for many indole substrates | Stoichiometric use of halogenating agent, multi-step |

Experimental Protocols

This section provides detailed protocols for the proposed synthesis and subsequent characterization of 4-hydroxyoxindole.

Protocol 1: Enzymatic Synthesis of 4-Hydroxyoxindole

This protocol is adapted from established procedures for the chloroperoxidase-catalyzed oxidation of indoles.[6]

Materials:

-

4-Hydroxyindole (1.0 eq)

-

Chloroperoxidase (CPO)

-

Hydrogen Peroxide (H₂O₂, 30% solution)

-

Citrate-phosphate buffer (pH 4.6)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 4-hydroxyindole in a minimal amount of a water-miscible co-solvent (e.g., ethanol or DMSO) and add it to the citrate-phosphate buffer (pH 4.6).

-

Add chloroperoxidase to the solution and stir gently at room temperature.

-

Slowly add hydrogen peroxide (1.1 eq) to the reaction mixture dropwise over 1-2 hours using a syringe pump.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, extract the reaction mixture with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-hydroxyoxindole.

General Characterization Workflow

The following workflow outlines the standard procedure for purifying and characterizing the synthesized compound.

Caption: General workflow for the purification and characterization of 4-hydroxyoxindole.

Characterization and Data Presentation

As direct experimental spectra for 4-hydroxyoxindole are not widely published, this section provides predicted and characteristic spectroscopic data based on the known values of related structures and general principles of spectroscopy.

Predicted Spectroscopic Data

| Technique | Data Type | Predicted Values / Key Features |

| ¹H NMR | Chemical Shift (δ, ppm) in DMSO-d₆ | ~10.5 (s, 1H, N-H), ~9.5 (s, 1H, Ar-OH), ~7.0 (t, 1H, H-6), ~6.5 (d, 1H, H-5), ~6.4 (d, 1H, H-7), ~3.5 (s, 2H, CH₂) |

| ¹³C NMR | Chemical Shift (δ, ppm) in DMSO-d₆ | ~178 (C=O), ~155 (C4-OH), ~145 (C7a), ~130 (C6), ~125 (C3a), ~110 (C5), ~105 (C7), ~36 (C3) |

| IR | Wavenumber (cm⁻¹) | 3400-3200 (broad, O-H stretch), 3300-3100 (N-H stretch), ~1680 (strong, C=O amide stretch), 1620-1450 (C=C aromatic stretch) |

| HRMS | m/z (ESI+) | Calculated for C₈H₇NO₂ [M+H]⁺: 150.0555; Found: 150.055x |

Biological Context and Drug Development Potential

The oxindole scaffold is a cornerstone in drug discovery, with derivatives showing activity against a multitude of diseases.[1] The introduction of a hydroxyl group at the C4 position can provide a new vector for derivatization or act as a crucial pharmacophoric feature for target binding, for instance, through hydrogen bonding.

Derivatives of oxindoles are known to act as:

-

Kinase Inhibitors: Many approved cancer drugs (e.g., Sunitinib) feature an oxindole core that targets receptor tyrosine kinases.

-

Antimicrobial Agents: Spirooxindoles, in particular, have shown potent activity against various bacterial and fungal strains.[7][8]

-

Antiviral Compounds: Isatin, a precursor to many oxindoles, and its derivatives have been investigated for activity against a range of viruses.[3]

The potential applications of 4-hydroxyoxindole and its derivatives in drug discovery are vast, leveraging the proven biological relevance of the core scaffold.

Caption: The central role of the 4-hydroxyoxindole scaffold in drug discovery pathways.

Conclusion

4-Hydroxyoxindole represents a valuable building block for the development of novel therapeutic agents. While direct synthetic reports are limited, this guide provides a chemically sound and actionable strategy for its synthesis via the oxidation of 4-hydroxyindole. The provided protocols and predicted characterization data serve as a solid foundation for researchers to produce, purify, and confirm the structure of this compound. The diverse biological activities associated with the parent oxindole scaffold underscore the significant potential of 4-hydroxyoxindole in medicinal chemistry and drug development programs.

References

- 1. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catalytic Stereoselective Synthesis of Diverse Oxindoles and Spirooxindoles from Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03528J [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of 4-Hydroxyindolin-2-one Derivatives and Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxyindolin-2-one scaffold, a core structural motif in numerous natural products and synthetic molecules, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Derivatives and analogs of this privileged structure have been extensively explored as inhibitors of various protein kinases, demonstrating potential as therapeutic agents in oncology, inflammation, and other disease areas. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound derivatives, with a focus on their role as kinase inhibitors.

Synthetic Strategies

The synthesis of this compound derivatives has been approached through various methodologies, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. Key synthetic routes include:

Phosphoric Acid-Mediated Annulation of β-Nitrostyrenes with 1,3-Cyclohexanedione

A practical and efficient method for the synthesis of 4-hydroxy-3-arylindolin-2-ones involves the phosphoric acid-mediated annulation of β-nitrostyrenes with 1,3-cyclohexanedione. This approach offers the advantages of readily available starting materials and good to very good yields.

Experimental Protocol:

-

To a solution of β-nitrostyrene (1.0 mmol) and 1,3-cyclohexanedione (2.0 mmol) in DMSO, add phosphoric acid (3.0 equiv).

-

Stir the reaction mixture at 60 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-hydroxy-3-arylindolin-2-one.

Synthesis of 4-(2-hydroxyethyl)indolin-2-one

4-(2-hydroxyethyl)indolin-2-one is a key intermediate for the preparation of various biologically active molecules, including dopamine receptor agonists and protein kinase inhibitors. A common synthetic route starts from (2-methyl-3-nitrophenyl)acetic acid.

Experimental Protocol:

This multi-step synthesis is based on the Reissert indole synthesis methodology.

-

Step 1: Conversion of (2-methyl-3-nitrophenyl)acetic acid to the corresponding acid chloride. Treat (2-methyl-3-nitrophenyl)acetic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent.

-

Step 2: Amidation. React the acid chloride with an appropriate amine to form the corresponding amide.

-

Step 3: Reductive Cyclization. The nitro group is reduced, typically using a reducing agent like zinc dust in the presence of ammonium chloride, leading to the cyclization to form the indolin-2-one ring.

-

Step 4: Functional group manipulation to introduce the 2-hydroxyethyl group. This can be achieved through various standard organic transformations, which may involve protection and deprotection steps, to yield the final product, 4-(2-hydroxyethyl)indolin-2-one.

Synthesis of Hydrazonoindolin-2-one Derivatives

Hydrazonoindolin-2-one derivatives have shown significant anti-proliferative activities. Their synthesis is typically a straightforward condensation reaction.

Experimental Protocol:

-

Reflux a mixture of the appropriate indoline-2,3-dione with hydrazine hydrate in ethanol to synthesize the 3-hydrazonoindolin-2-one intermediate.

-

To a solution of the 3-hydrazonoindolin-2-one (2 mmol) in methanol (30 mL), add the desired aldehyde (2 mmol) and a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 4 hours.

-

Cool the reaction to room temperature.

-

Collect the resulting precipitate by filtration, dry it, and recrystallize from a suitable solvent system (e.g., EtOH/DMF) to yield the final hydrazonoindolin-2-one derivative.[1]

Biological Activities and Mechanisms of Action

This compound derivatives exhibit a broad spectrum of biological activities, with a significant focus on their role as inhibitors of protein kinases involved in cancer progression.

Kinase Inhibition

The indolin-2-one scaffold is a well-established "hinge-binding" motif, capable of forming key hydrogen bond interactions with the ATP-binding site of various kinases. This has led to the development of potent inhibitors targeting several kinase families.

Aurora B kinase is a crucial regulator of mitosis, and its overexpression is common in many cancers.[2][3] Certain indolin-2-one derivatives have been identified as potent and selective inhibitors of Aurora B.[2][3]

Table 1: Inhibitory Activity of Selected Indolin-2-one Derivatives against Aurora B Kinase

| Compound | Derivative Type | Aurora B IC50 (nM) | Reference |

| 6e | Carbamate | 16.2 | [2] |

| 8a | Cyclopropylurea | 10.5 | [2] |

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key drivers of tumor growth, proliferation, and angiogenesis. Small molecule inhibitors targeting these receptor tyrosine kinases are established cancer therapies. Indolinone-based derivatives have shown potent inhibitory activity against both EGFR and VEGFR-2.

Table 2: Inhibitory Activity of Selected Indolinone Derivatives against EGFR and VEGFR-2

| Compound | Target Kinase | IC50 (nM) | Reference |

| Compound 20 | EGFR | Nanomolar range | |

| Compound 20 | VEGFR-2 | Nanomolar range | |

| Compound 17a | VEGFR-2 | 78 | |

| Sunitinib (reference) | VEGFR-2 | 139 |

CDKs are essential for cell cycle progression, and their dysregulation is a hallmark of cancer. Indolinone derivatives have been developed as inhibitors of CDKs, such as CDK-2 and CDK-4.

Table 3: Inhibitory Activity of a Selected Indolinone Derivative against CDKs

| Compound | Target Kinase | IC50 | Reference |

| Compound 9 | CDK-2 | 4.8-fold higher than indirubin | |

| Compound 9 | CDK-4 | Comparable to indirubin |

Anti-proliferative and Cytotoxic Activity

The inhibition of key cellular kinases by this compound derivatives translates into potent anti-proliferative and cytotoxic effects against various cancer cell lines.

Table 4: Anti-proliferative Activity of Selected Hydrazonoindolin-2-one Derivatives

| Compound | Cancer Cell Line | Average IC50 (µM) | Reference |

| 5b | Lung (A-549), Colon (HT-29), Breast (ZR-75) | 4.37 | |

| 5c | Lung (A-549), Colon (HT-29), Breast (ZR-75) | 2.53 | |

| 7b | Lung (A-549), Colon (HT-29), Breast (ZR-75) | 2.14 | |

| 10e | Lung (A-549), Colon (HT-29), Breast (ZR-75) | 4.66 | |

| Sunitinib (reference) | Lung (A-549), Colon (HT-29), Breast (ZR-75) | 8.11 |

Key Signaling Pathways and Experimental Workflows

The development of this compound derivatives as therapeutic agents relies on a thorough understanding of their target signaling pathways and robust experimental workflows for their evaluation.

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound derivatives.

Caption: EGFR Signaling Pathway and Inhibition.

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Caption: Aurora B Kinase Function in Mitosis and Inhibition.

Experimental Workflows

This workflow outlines a common method for determining the in vitro inhibitory activity of compounds against a target kinase, such as Aurora B or VEGFR-2.

Caption: In Vitro Kinase Inhibition Assay Workflow.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivative and incubate for a specified period (e.g., 72 hours). Include vehicle-treated (e.g., DMSO) and untreated controls.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Caption: Cell Viability (MTT) Assay Workflow.

Conclusion

The this compound scaffold continues to be a highly valuable starting point for the discovery of novel therapeutic agents, particularly in the field of oncology. The synthetic versatility of this core allows for extensive structural modifications, leading to the identification of potent and selective inhibitors of various protein kinases. The detailed experimental protocols and an understanding of the targeted signaling pathways provided in this guide serve as a valuable resource for researchers and drug development professionals working on the discovery and optimization of this compound derivatives and their analogs. Future efforts in this area will likely focus on further improving selectivity, overcoming drug resistance, and exploring novel therapeutic applications for this promising class of compounds.

References

The Therapeutic Potential of the 4-Hydroxyoxindole Scaffold: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxyoxindole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of research on 4-hydroxyoxindole derivatives, focusing on their anticancer, anti-inflammatory, and neuroprotective properties. This document details quantitative biological data, experimental methodologies for key assays, and the underlying signaling pathways implicated in their mechanisms of action.

Biological Activities of the 4-Hydroxyoxindole Scaffold

The unique structural features of the 4-hydroxyoxindole moiety, including its ability to participate in hydrogen bonding and engage in various non-covalent interactions, make it an attractive pharmacophore for the design of novel therapeutic agents. Research has demonstrated its potential in several key therapeutic areas.

Anticancer Activity

Derivatives of the 4-hydroxyoxindole scaffold have shown promising cytotoxic effects against a range of human cancer cell lines. These compounds often exert their anticancer effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

One area of particular interest is the development of 4-hydroxyoxindole-based kinase inhibitors. For instance, certain N-substituted hydroxynaphthalene imino-oxindole derivatives have been identified as inhibitors of phosphoinositide 3-kinase (PI3K), a crucial regulator of apoptosis.[1]

Table 1: Anticancer Activity of Selected 4-Hydroxyoxindole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5c | MCF-7 (Breast) | 2.02 ± 0.92 | [2] |

| 5f | MCF-7 (Breast) | 1.98 ± 0.18 | [2] |

| IVg | A549 (Lung) | 0.0298 | [3] |

| IVg | MDA-MB (Breast) | 0.0338 | [3] |

Note: The table presents a selection of publicly available data and is not exhaustive.

Anti-inflammatory Activity

The 4-hydroxyoxindole scaffold has also been explored for its anti-inflammatory potential. The mechanism of action often involves the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes. For example, certain 4-hydroxy-3-[(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]-1-methyl-3,4-dihydroquinoline-2-ones have demonstrated anti-inflammatory activity in carrageenan-induced rat paw edema models.[4]

Table 2: Anti-inflammatory Activity of a Selected Oxindole Derivative

| Compound ID | Assay | IC50 (µM) | Reference |

| 4h | COX-2 Inhibition | 0.0533 | [5] |

| 4h | 5-LOX Inhibition | 0.4195 | [5] |

Note: Data for a closely related oxindole derivative is presented due to the limited availability of specific 4-hydroxyoxindole data.

Neuroprotective Effects

The indole nucleus, a core component of the 4-hydroxyoxindole scaffold, is found in many neuroactive compounds. Research suggests that derivatives of this scaffold may offer neuroprotective benefits by mitigating oxidative stress and amyloid aggregation, key pathological features of neurodegenerative diseases like Alzheimer's.[6][7][8][9]

While specific EC50 values for 4-hydroxyoxindole derivatives in neuroprotection assays are not widely reported, the broader class of indole-based compounds has shown significant promise. For example, certain indole-phenolic hybrids have demonstrated the ability to protect neuronal cells from amyloid-beta-induced toxicity and reduce reactive oxygen species (ROS) production.[7]

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays commonly used to evaluate the biological activities of 4-hydroxyoxindole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a logarithmic dilution series) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of new chemical entities.[2][11][12][13]

Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week before the experiment.

-

Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally at a predetermined time before carrageenan injection. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

In Vitro COX-2 Inhibition Assay

This enzymatic assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.

Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme cofactor, and arachidonic acid substrate.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX-2 enzyme, heme, and the test compound at various concentrations. Incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination and Detection: After a specific time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an ELISA kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Mechanism of Action

While the precise molecular mechanisms of many 4-hydroxyoxindole derivatives are still under investigation, the broader oxindole class is known to interact with several key signaling pathways implicated in cancer and inflammation.

Anticancer Mechanisms

The anticancer activity of oxindole derivatives often involves the modulation of critical signaling pathways that control cell proliferation, survival, and apoptosis.

-

Kinase Inhibition: Many oxindole-based compounds are designed as kinase inhibitors, targeting enzymes like VEGFR, PDGFR, and PI3K, which are often dysregulated in cancer.[12][14][15][16][17] Inhibition of these kinases can disrupt downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis.[18]

-

Induction of Apoptosis: Several oxindole derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[19][20]

Anti-inflammatory Mechanisms

The anti-inflammatory effects of oxindole derivatives are often attributed to their ability to suppress the production of pro-inflammatory mediators.

-

Inhibition of COX and LOX: As mentioned earlier, some derivatives can inhibit COX and lipoxygenase (LOX) enzymes, thereby reducing the synthesis of prostaglandins and leukotrienes.[5]

-

Modulation of NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Some indole derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation of NF-κB, which in turn suppresses the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[21][22][23]

Neuroprotective Mechanisms

The neuroprotective effects of indole-related compounds are thought to be multifactorial.

-

Antioxidant Activity: These compounds can scavenge reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage.[9]

-

Anti-amyloid Aggregation: Some derivatives have been shown to interfere with the aggregation of amyloid-beta peptides, a key event in the pathogenesis of Alzheimer's disease.[7]

-

Modulation of Neuroprotective Signaling Pathways: Indole derivatives may activate pro-survival signaling pathways in neurons, such as the Nrf2 antioxidant response pathway.

Conclusion and Future Directions

The 4-hydroxyoxindole scaffold represents a versatile and promising platform for the development of novel therapeutics. The existing body of research highlights its potential in oncology, inflammation, and neurodegenerative diseases. However, to fully realize the therapeutic potential of this scaffold, further research is warranted in several key areas:

-

Expansion of Structure-Activity Relationship (SAR) Studies: A broader range of 4-hydroxyoxindole derivatives needs to be synthesized and evaluated to establish clear SARs for different biological targets.

-

Elucidation of Specific Molecular Targets: While general mechanisms have been proposed, the precise molecular targets of most 4-hydroxyoxindole derivatives remain to be identified.

-

In-depth Mechanistic Studies: Further investigation into the specific signaling pathways modulated by these compounds is crucial for understanding their mechanism of action and for rational drug design.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are necessary to assess the drug-likeness of promising lead compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. N-substituted hydroxynaphthalene imino-oxindole derivatives as new class of PI3-kinase inhibitor and breast cancer drug: Molecular validation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - www.ebris.eu [ebris.eu]

- 10. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. N-Hydroxyindole-based inhibitors of lactate dehydrogenase against cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. WO2020070332A1 - Oxindole compounds for use as map4k1 inhibitors - Google Patents [patents.google.com]

- 16. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 18. mdpi.com [mdpi.com]

- 19. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Combination of an Oxindole Derivative with (−)-β-Elemene Alters Cell Death Pathways in FLT3/ITD+ Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

Mechanism of action of 4-Hydroxyindolin-2-one compounds

An In-Depth Technical Guide to the Mechanism of Action of 4-Hydroxyindolin-2-one Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Among its derivatives, the this compound moiety has emerged as a crucial pharmacophore, particularly in the realm of oncology. This structural motif is the foundation for a class of potent multi-targeted tyrosine kinase inhibitors (TKIs) that have revolutionized the treatment of various cancers and fibrotic diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound compounds, detailing their molecular targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate their function.

Core Mechanism of Action: Competitive ATP Inhibition

The primary mechanism of action for this compound-based drugs is the inhibition of protein tyrosine kinases.[1][2] These enzymes catalyze the transfer of a phosphate group from adenosine triphosphate (ATP) to tyrosine residues on substrate proteins, a critical step in cellular signal transduction.[1] Compounds featuring the this compound core act as competitive inhibitors, binding to the ATP-binding pocket within the intracellular catalytic domain of receptor tyrosine kinases (RTKs).[3][4] This binding event physically obstructs the access of ATP, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[4] This mode of inhibition effectively shuts down the signaling output of key RTKs involved in pathological processes like tumor growth, angiogenesis, and fibrosis.

Key Molecular Targets and Signaling Pathways

Compounds based on the this compound scaffold are typically multi-targeted, inhibiting a specific spectrum of RTKs with varying potencies. The most prominent targets include receptors for Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and Fibroblast Growth Factor (FGF).[5][6][7]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFR-1, -2, and -3 is a cornerstone of the anti-angiogenic activity of these compounds.[7][8] The VEGF/VEGFR axis is a critical regulator of angiogenesis—the formation of new blood vessels.[9] By blocking this pathway, these inhibitors cut off the blood supply that tumors require for growth and metastasis.[10]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFR-α and PDGFR-β signaling is involved in the proliferation and migration of various cell types, including tumor cells and pericytes (cells that support blood vessel structure).[6][8] Inhibition of PDGFRs contributes to both direct anti-tumor effects and the destabilization of tumor vasculature.[10]

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling can drive tumor cell proliferation, survival, and angiogenesis.[3][5] Nintedanib, for example, potently inhibits FGFRs 1, 2, and 3, which is central to its anti-fibrotic and anti-tumor activity.[5][11]

-

Other Key Kinases: Depending on the specific substitutions on the indolinone core, other kinases such as c-KIT, FMS-like tyrosine kinase 3 (FLT3), and RET can also be targeted.[6][8] For instance, Sunitinib's inhibition of c-KIT is crucial for its efficacy in treating gastrointestinal stromal tumors (GIST).[6]

Inhibition of these RTKs blocks several major downstream signaling pathways:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates gene expression related to cell proliferation, differentiation, and survival.

-

Phosphoinositide 3-Kinase (PI3K)-AKT-mTOR Pathway: A critical pathway for cell growth, survival, and metabolism.

Below is a diagram illustrating the central role of these compounds in blocking key signaling cascades.

Caption: Inhibition of RTKs by this compound compounds blocks downstream signaling.

Quantitative Inhibitory Activity

The potency of this compound derivatives is quantified by their half-maximal inhibitory concentration (IC50) values against target kinases. These values are determined through in vitro enzymatic assays and provide a basis for comparing the activity and selectivity of different compounds.

| Compound | Target Kinase | IC50 (nM) | Reference(s) |

| Sunitinib | VEGFR-2 (KDR/Flk-1) | 80 | [4][6] |

| PDGFR-β | 2 | [4][6] | |

| c-KIT | - (Potent Inhibition) | [6][8] | |

| FLT3 | 50 (for FLT3-ITD) | [10] | |

| Axitinib | VEGFR-1 | 0.1 | [12] |

| VEGFR-2 | 0.2 | [12] | |

| VEGFR-3 | 0.1 - 0.3 | [12] | |

| PDGFR-β | 1.6 | [12] | |

| c-KIT | 1.7 | [12] | |

| Nintedanib | VEGFR-1 | 34 | [3][5] |

| VEGFR-2 | 13 | [5] | |

| VEGFR-3 | 13 | [5] | |

| PDGFR-α | 59 | [3][5] | |

| PDGFR-β | 65 | [3][5] | |

| FGFR-1 | 69 | [3][5] | |

| FGFR-2 | 37 | [3][5] | |

| FGFR-3 | 108 | [3][5] |

Experimental Protocols for Elucidating Mechanism of Action

A multi-step experimental approach is required to fully characterize the mechanism of action of a novel this compound TKI, progressing from direct enzyme inhibition to cellular effects and finally to in vivo efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. BIBF 1120 (Nintedanib), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Hydroxy-Arylindolin-2-ones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data associated with hydroxy-arylindolin-2-one scaffolds. The indolin-2-one core is a privileged structure in medicinal chemistry, forming the basis for numerous biologically active compounds. The addition of hydroxyl and aryl moieties creates key structural features for molecular interaction and further functionalization.

Due to the greater availability of consolidated data for the 3-hydroxy isomer in published literature, this guide will utilize N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones as a representative class to detail the experimental protocols and spectroscopic analysis. The principles and workflows described herein are directly applicable to the broader class of hydroxy-arylindolin-2-ones, including the 4-hydroxy isomers.

Synthesis and Characterization Workflow

The synthesis of these compounds typically involves a catalyzed reaction, followed by purification and a suite of spectroscopic analyses to confirm the final structure.

Synthetic Pathway: An operationally simple and efficient method for synthesizing racemic N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones is the piperidine-catalyzed aldol reaction between N-alkylisatins and aryl methyl ketones.[1] These aldol products can then serve as intermediates for further chemical transformations.[1]

References

The Oxindole Scaffold: A Privileged Core in Bioactive Natural Products

An In-depth Technical Guide for Researchers and Drug Development Professionals

The oxindole structural motif, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of numerous natural products, particularly alkaloids.[1] First identified in extracts from Uncaria tomentosa (Cat's Claw), this privileged scaffold is now recognized for its widespread occurrence in various plant species and even in mammalian tissues and fluids.[1][2][3] The inherent biological activity of oxindole-containing compounds has positioned them as significant leads in drug discovery, with a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] This technical guide provides a comprehensive overview of prominent natural products featuring the oxindole core, their biological activities supported by quantitative data, detailed experimental protocols for assessing these activities, and visualizations of relevant biological pathways and experimental workflows.

Prominent Oxindole-Containing Natural Products and Their Bioactivities

The diverse chemical structures of natural products incorporating the oxindole moiety contribute to their wide range of biological activities. The substitution pattern on the oxindole ring system, particularly at the C-3 position, is crucial for their pharmacological effects.[4][5] Many of these compounds are classified as alkaloids and have been isolated from various plant genera.

Spirooxindole Alkaloids

A significant subclass of oxindole natural products is the spirooxindoles, characterized by a spirocyclic center at the C-3 position of the oxindole ring. This structural feature imparts a three-dimensional architecture that is often key to their biological function.[6]

-

Horsfiline: Isolated from the plant Horsfieldia superba, horsfiline is an oxindole alkaloid with recognized analgesic properties.[7][8] Its unique spiro[indole-3,3'-pyrrolidine] structure has made it a target for synthetic chemists exploring novel routes to this scaffold.[7]

-

Coerulescine: Originally isolated from the blue canary grass, Phalaris coerulescens, coerulescine shares the spiro[pyrrolidin-3,3′-oxindole] core structure with horsfiline.[9] While its biological activities are a subject of ongoing research, its structural similarity to other bioactive spirooxindoles suggests potential pharmacological relevance.[9]

-

Elacomine: Found in Elaeagnus commutata, elacomine is another member of the spiroindolone class of alkaloids.[10] Synthetic routes to elacomine have been developed, facilitating further investigation into its biological properties.[10]

Oxindole Alkaloids from Uncaria tomentosa

The liana Uncaria tomentosa, commonly known as Cat's Claw, is a rich source of pentacyclic oxindole alkaloids (POAs) with potent immunomodulatory and anticancer activities.[11][12]

-

Pteropodine and Isopteropodine: These stereoisomers are among the most active POAs. They have demonstrated significant antiproliferative effects against various cancer cell lines.[11] Pteropodine has been shown to arrest the cell cycle in the G1 phase and reduce the expression levels of cyclin-dependent kinases (CDKs) 2 and 4 in prostate (PC3) and colon (WiDr) cancer cells.[11]

-

Mitraphylline: This pentacyclic oxindole alkaloid exhibits growth-inhibitory and cytotoxic effects against human glioma and neuroblastoma cell lines.[1]

-

Uncarine F: Alongside pteropodine, uncarine F is one of the most potent apoptotic inducers among the oxindole alkaloids isolated from Uncaria tomentosa.[4]

Other Notable Oxindole-Containing Natural Products

-

Maremycin A: Isolated from a marine sediment-derived actinomycete, Maremycin A is a cytotoxic C-glycoside with a complex pentacyclic structure that includes an oxindole moiety.[13] It has shown significant cytotoxicity against several cancer cell lines.[13]

-

Convolutamydine A: This natural product, along with its congeners, has demonstrated notable biological activities, including anticancer effects.

Quantitative Bioactivity Data

The following tables summarize the quantitative data for the biological activities of selected oxindole-containing natural products.

Table 1: Anticancer Activity of Oxindole Alkaloids from Uncaria tomentosa

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference(s) |

| Pteropodine | PC3 (prostate) | MTT Assay | ~5 | [11] |

| WiDr (colon) | MTT Assay | ~5 | [11] | |

| Isopteropodine | PC3 (prostate) | MTT Assay | ~5 | [11] |

| WiDr (colon) | MTT Assay | ~5 | [11] | |

| Mitraphylline | SKN-BE(2) (neuroblastoma) | Tetrazolium Salt Assay | 12.3 | [1] |

| GAMG (glioma) | Tetrazolium Salt Assay | 20 | [1] | |

| Uncarine F | CCRF-CEM-C7H2 (leukemia) | Apoptosis Assay | Induces 57% apoptosis at 100 µM | [4] |

Table 2: Cytotoxicity of Marmycin A

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference(s) |

| Marmycin A | HCT-116 (colon) | Not Specified | 0.06 | [13] |

Table 3: Anticancer Activity of Synthetic Spirooxindoles

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference(s) |

| Compound 5l | MCF-7 (breast) | MTT Assay | 3.4 | [5] |

| MDA-MB-231 (breast) | MTT Assay | 8.45 | [5] | |

| Compound 5o | MCF-7 (breast) | MTT Assay | 4.12 | [5] |

| MDA-MB-231 (breast) | MTT Assay | 4.32 | [5] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of oxindole-containing natural products.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of natural products.[14]

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

96-well plates

-

Human cancer cell lines (e.g., MCF-7, PC3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Oxindole natural product stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the oxindole natural product in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle controls (medium with the same concentration of DMSO used for the test compounds) and untreated controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a natural product against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after incubation.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Oxindole natural product stock solution

-

Inoculum suspension standardized to 0.5 McFarland turbidity

-

Resazurin solution (optional, as a viability indicator)

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Microtiter Plates: Add 50 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution: Add 50 µL of the natural product stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

-

Inoculation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of the diluted inoculum to each well.

-

Controls: Include a positive control (wells with inoculum but no antimicrobial agent) and a negative control (wells with medium only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the natural product at which no visible growth (turbidity) is observed. If using a viability indicator like resazurin, a color change from blue to pink indicates microbial growth.

Protocol 3: Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of an oxindole natural product on a specific enzyme.

Principle: The activity of an enzyme is measured in the presence and absence of the inhibitor. The extent of inhibition is determined by comparing the rate of the enzymatic reaction with and without the inhibitor.

Materials:

-

Purified enzyme

-

Substrate for the enzyme

-

Assay buffer (optimized for the specific enzyme)

-

Oxindole natural product stock solution

-

96-well microplate (clear, black, or white, depending on the detection method)

-

Microplate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and a serial dilution of the oxindole inhibitor in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor at various concentrations. Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background).

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Kinetic Measurement: Immediately begin measuring the change in signal (absorbance, fluorescence, or luminescence) over time using a microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to oxindole natural products.

Caption: A generalized workflow for the discovery of bioactive oxindole natural products.

Caption: Pteropodine induces G1 cell cycle arrest by inhibiting CDK2 and CDK4 expression.

Caption: Hierarchical classification of some spirooxindole natural products.

References

- 1. Antiproliferative effects of mitraphylline, a pentacyclic oxindole alkaloid of Uncaria tomentosa on human glioma and neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Oxindole alkaloids from Uncaria tomentosa induce apoptosis in proliferating, G0/G1-arrested and bcl-2-expressing acute lymphoblastic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells [frontiersin.org]

- 6. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Horsfiline - Wikipedia [en.wikipedia.org]

- 8. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 9. Total synthesis of (±)-coerulescine and (±)-horsfiline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elacomine - Wikipedia [en.wikipedia.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Structure-Activity Relationship of 4-Hydroxyoxindoles: A Technical Guide for Drug Discovery Professionals

Introduction: The oxindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide range of biological targets. This is particularly evident in the field of oncology, where the oxindole core is a key feature of numerous kinase inhibitors, including several approved drugs. The 4-hydroxyoxindole motif, specifically, presents a unique combination of features—a hydrogen bond donor/acceptor site and a modifiable aromatic ring—that make it an attractive starting point for the design of novel therapeutics. While extensive research has been conducted on the broader oxindole class, this technical guide will synthesize the available data to provide an in-depth look at the structure-activity relationship (SAR) of 4-hydroxyoxindole derivatives, with a focus on their role as kinase inhibitors. We will explore the impact of substitutions on the core scaffold, detail relevant experimental methodologies, and visualize key biological pathways and experimental workflows.

Core Scaffold and Key Interactions

The foundational 2-oxindole structure provides a robust framework for interaction with the ATP-binding pocket of protein kinases. The lactam NH group and the C2-carbonyl oxygen can form critical hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This bidentate hydrogen bonding pattern is a hallmark of many oxindole-based kinase inhibitors and serves as an anchor for the molecule within the active site.

The hydroxyl group at the C4 position introduces an additional point of interaction. As a hydrogen bond donor and acceptor, the 4-OH group can form additional contacts with amino acid residues in the ATP binding pocket, potentially enhancing binding affinity and selectivity. Furthermore, its electronic properties can influence the overall electron distribution of the aromatic ring, modulating the strength of other interactions.

Structure-Activity Relationship of Substituted 4-Hydroxyoxindoles

While systematic SAR studies focusing exclusively on the 4-hydroxyoxindole scaffold are limited in publicly available literature, a comprehensive analysis of broader oxindole SAR, combined with specific examples, allows for the elucidation of key trends. The biological activity of 4-hydroxyoxindole derivatives is profoundly influenced by the nature and position of substituents on the oxindole core and at the C3 position.

Substitutions on the Oxindole Ring (Positions N1, C5, C6, C7)

-

N1-Substitution: Alkylation or arylation at the N1 position is a common strategy to explore the solvent-exposed region of the ATP-binding pocket. Small alkyl groups, such as methyl or ethyl, are often well-tolerated and can enhance cell permeability. Larger groups, including substituted benzyl moieties, can be introduced to probe for additional hydrophobic interactions or to improve pharmacokinetic properties. In some cases, an unsubstituted N1-H is preferred for maintaining a crucial hydrogen bond.

-

C5 and C6-Substitutions: The C5 and C6 positions are frequently modified to enhance potency and modulate selectivity. Electron-withdrawing groups, such as halogens (F, Cl) or cyano groups, can alter the electronic character of the scaffold and lead to improved activity. Conversely, electron-donating groups like methoxy can also be beneficial, depending on the specific kinase target. The introduction of solubilizing groups at these positions is a common strategy to improve the physicochemical properties of the compounds.

-

C7-Substitution: The C7 position is less commonly substituted, but modifications here can also impact activity. The introduction of small groups can influence the orientation of the oxindole core within the binding site.

Substitutions at the C3-Position

The C3 position is the most common site for introducing diversity in the oxindole scaffold. Typically, a 3-ylidene (exocyclic double bond) or a spirocyclic system is installed at this position.

-

3-Ylidene Derivatives: The (Z)-isomer of 3-ylidene-oxindoles is generally the more active geometric isomer. The substituent attached to the exocyclic double bond extends into the hydrophobic region of the ATP-binding pocket. A wide variety of aromatic and heteroaromatic rings are tolerated at this position. For example, pyrrole, indole, and furan rings have been shown to be effective. The substitution pattern on these rings is critical for fine-tuning the inhibitory activity. For instance, in a series of oxindole-pyridine-based Protein Kinase B (Akt) inhibitors, a 3-furan-2-ylmethylene substituent resulted in high selectivity.[1]

-

Spirooxindoles: The creation of a spirocyclic system at C3 generates a rigid, three-dimensional structure that can occupy distinct regions of the kinase active site. This can lead to high potency and selectivity. Spiro-pyrrolidinyl and spiro-cyclopropyl motifs are common. The substituents on the spiro-ring provide additional vectors for SAR exploration.

Quantitative Analysis of Oxindole Derivatives as Kinase Inhibitors

The following table summarizes the in vitro activity of a selection of substituted oxindole derivatives against various protein kinases. While not exclusively focused on 4-hydroxy derivatives due to the limitations of available data, this table provides a comparative overview of the potency of different substitution patterns on the oxindole core.

| Compound ID | Oxindole Substitutions | C3-Substituent | Target Kinase | IC50 (nM) | Reference |

| 11n | Unsubstituted | 3-(furan-2-ylmethylene) | Akt1 | 0.17 | [1] |

| Sunitinib | 5-F, 6-(pyrrolidin-1-ylmethyl) | 3-(pyrrol-2-ylmethylene) | VEGFR-2, PDGFR-β | 2, 8 | [2] |

| Semaxanib | Unsubstituted | 3-(3,5-dimethyl-1H-pyrrol-2-ylmethylene) | VEGFR-2 | 60 | [2] |

| 6f | 5-Cl, N1-benzyl | 3-((4-chlorophenyl)aminomethylene) | PDGFRα, PDGFRβ, VEGFR-2 | 7.41, 6.18, 7.49 | [3] |

| 9f | 5-Cl, N1-benzyl | 3-((4-(benzyloxy)phenyl)methylene) | PDGFRα, PDGFRβ, VEGFR-2 | 9.9, 6.62, 22.21 | [3] |

Signaling Pathways Modulated by 4-Hydroxyoxindole Derivatives

A primary mechanism of action for many anticancer oxindole derivatives is the inhibition of receptor tyrosine kinases (RTKs) involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key RTK in this process. Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to a reduction in endothelial cell proliferation, migration, and survival.

Below is a diagram of the VEGFR-2 signaling pathway, a common target for oxindole-based inhibitors.

Caption: VEGFR-2 signaling pathway and the inhibitory action of 4-hydroxyoxindole derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful discovery and development of novel 4-hydroxyoxindole derivatives. Below are representative methodologies for the synthesis of a 3-substituted oxindole and for its biological evaluation in a kinase inhibition assay and a cell-based cytotoxicity assay.

Synthesis of 3-((4-hydroxyphenyl)methylene)-2-oxoindoline

This procedure is a representative Knoevenagel condensation for the synthesis of a 3-ylidene-oxindole derivative.

-

Reactant Preparation: To a solution of 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in ethanol (20 mL), add 2-oxindole (1.33 g, 10 mmol).

-

Catalyst Addition: Add piperidine (0.5 mL) to the reaction mixture.

-

Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration.

-

Purification: Wash the solid product with cold ethanol and dry under vacuum to afford the desired 3-((4-hydroxyphenyl)methylene)-2-oxoindoline. The product can be further purified by recrystallization from ethanol if necessary.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (VEGFR-2) using ADP-Glo™

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

-

Reagent Preparation:

-

Prepare a 2X kinase buffer (e.g., 80 mM HEPES pH 7.5, 40 mM MgCl₂, 0.2 mg/mL BSA, 2 mM DTT).

-

Prepare a 2X solution of VEGFR-2 kinase and its substrate (e.g., poly(Glu,Tyr) 4:1) in the kinase buffer.

-

Prepare serial dilutions of the 4-hydroxyoxindole test compound in DMSO, and then dilute further into the kinase buffer.

-

Prepare an ATP solution at the desired concentration (e.g., 20 µM) in the kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well white plate, add 2.5 µL of the 2X kinase/substrate solution to each well.

-

Add 1 µL of the diluted test compound or vehicle control (DMSO) to the appropriate wells.

-

Initiate the reaction by adding 2.5 µL of the ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the 4-hydroxyoxindole derivative (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Sunitinib).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Experimental and SAR Analysis Workflow

The discovery and optimization of novel 4-hydroxyoxindole inhibitors follow a structured workflow, integrating chemical synthesis, biological evaluation, and computational modeling.

References

Methodological & Application

Synthesis of 4-Hydroxyindolin-2-ones: A Detailed Protocol Using Phosphoric Acid-Mediated Annulation

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-hydroxyindolin-2-ones through a phosphoric acid-mediated annulation reaction. The described method utilizes readily available β-nitrostyrenes and 1,3-cyclohexanedione as starting materials, offering a practical and efficient route to a diverse set of oxindole derivatives.[1][2][3][4] This protocol is characterized by its simple experimental setup and the production of very good yields.[1][2][3][4] The reaction proceeds via a Michael addition, in situ generation of a hydroxamic acid, followed by dehydration and isomerization to yield the desired 4-hydroxy-3-arylindolin-2-ones.[1]

Introduction

The oxindole scaffold is a prominent structural motif found in numerous bioactive natural products and pharmacologically active molecules. Consequently, the development of efficient synthetic methodologies for constructing the oxindole framework is of significant interest to the medicinal and organic chemistry communities. The phosphoric acid-mediated annulation of β-nitrostyrenes with 1,3-cyclohexanedione presents a straightforward and effective strategy for the synthesis of 4-hydroxyindolin-2-ones. This method avoids the use of harsh reagents and offers a broad substrate scope.[1]

Reaction Scheme